molecular formula C19H21NO5 B2384311 N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide CAS No. 1090911-91-3

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide

Cat. No.: B2384311
CAS No.: 1090911-91-3
M. Wt: 343.379
InChI Key: TULCRTCAMVKGSO-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl ring substituted with diethoxy groups and a formylphenoxy group attached to an acetamide moiety

Scientific Research Applications

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide typically involves the following steps:

    Formation of 2,5-diethoxyphenylamine: This intermediate can be synthesized by the ethoxylation of 2,5-dihydroxyaniline.

    Acylation Reaction: The 2,5-diethoxyphenylamine is then acylated with 2-(3-formylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: N-(2,5-diethoxyphenyl)-2-(3-carboxyphenoxy)acetamide.

    Reduction: N-(2,5-diethoxyphenyl)-2-(3-hydroxymethylphenoxy)acetamide.

    Substitution: N-(2,5-diethoxyphenyl)-2-(3-nitrophenoxy)acetamide.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(3-formylphenoxy)acetamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-(2,5-diethoxyphenyl)-2-(4-formylphenoxy)acetamide: Similar structure but with the formyl group in the para position.

Uniqueness

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide is unique due to the presence of both diethoxy and formylphenoxy groups, which confer distinct chemical and biological properties. The specific arrangement of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-23-16-8-9-18(24-4-2)17(11-16)20-19(22)13-25-15-7-5-6-14(10-15)12-21/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULCRTCAMVKGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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